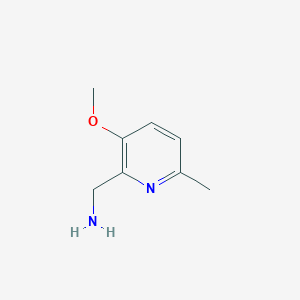
(3-Methoxy-6-methylpyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-6-methylpyridin-2-yl)methanamine: is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyridine, featuring a methoxy group at the 3-position and a methyl group at the 6-position on the pyridine ring, along with an amine group attached to the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions including nitration, reduction, and methylation.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
(3-Methoxy-6-methylpyridin-2-yl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various electrophiles are used under controlled conditions.
Major Products Formed: The major products include oxidized pyridines, reduced amines, and substituted pyridines.
Scientific Research Applications
(3-Methoxy-6-methylpyridin-2-yl)methanamine: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the interaction of pyridine derivatives with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methoxy-6-methylpyridin-2-yl)methanamine exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may be involved in various biochemical pathways, influencing biological processes.
Comparison with Similar Compounds
(3-Methoxy-6-methylpyridin-2-yl)methanamine: can be compared with similar compounds such as:
(2-Methoxy-6-methylpyridin-3-yl)methanamine: This compound differs in the position of the methoxy group.
(6-Methylpyridin-3-yl)methanamine: This compound lacks the methoxy group.
(6-Methoxy-2-methylpyridin-3-yl)methanamine: This compound has a different substitution pattern on the pyridine ring.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3-methoxy-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,5,9H2,1-2H3 |
InChI Key |
WZFOOLKDTIQUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)
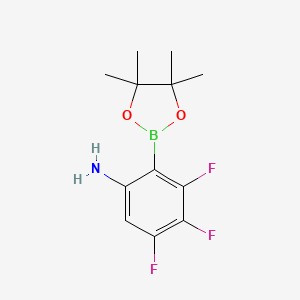
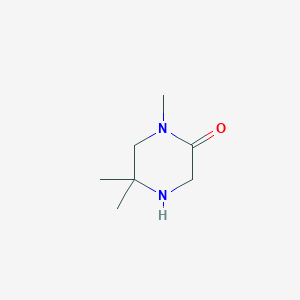

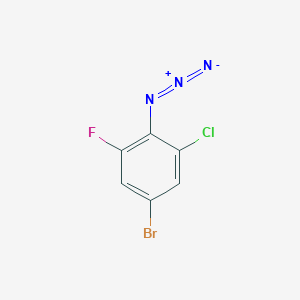
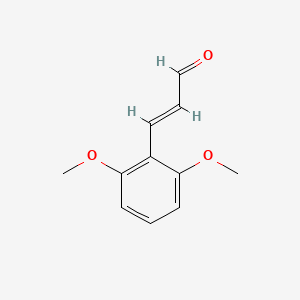
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)

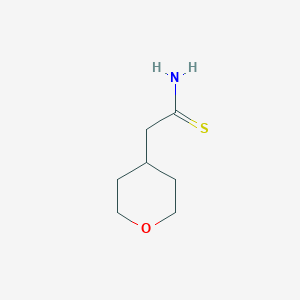
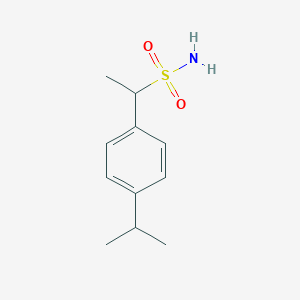
![2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)

